molecular formula C22H31NO3 B1667050 Amicibone CAS No. 23271-63-8

Amicibone

Cat. No.: B1667050
CAS No.: 23271-63-8
M. Wt: 357.5 g/mol
InChI Key: JGAVKVSEQOCHBG-UHFFFAOYSA-N
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Description

Amicibone is a chemical compound with the molecular formula C22H31NO3 and a molecular weight of 357.49 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Amicibone can be synthesized through several synthetic routes. One common method involves the reaction of 1-[2-(hexahydro-1H-azepin-1-yl)ethyl]-2-oxocyclohexanecarboxylic acid phenylmethyl ester with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents such as water, ethanol, and other common organic solvents. The compound is obtained as a crystalline powder with a melting point of 136-137°C .

Chemical Reactions Analysis

Amicibone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .

Scientific Research Applications

Amicibone has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its potential therapeutic applications, including its role as an antitussive agent . In industry, it is used in the production of various chemical products and intermediates .

Mechanism of Action

The mechanism of action of amicibone involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Amicibone can be compared with other similar compounds, such as amiodarone and bisphosphonates. While amiodarone is primarily used as an antiarrhythmic agent, bisphosphonates are used to inhibit bone resorption . This compound’s unique properties and applications make it distinct from these compounds. Similar compounds include amiodarone, bisphosphonates, and other related chemical structures .

Properties

IUPAC Name

benzyl 1-[2-(azepan-1-yl)ethyl]-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c24-20-12-6-7-13-22(20,14-17-23-15-8-1-2-9-16-23)21(25)26-18-19-10-4-3-5-11-19/h3-5,10-11H,1-2,6-9,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVKVSEQOCHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2(CCCCC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865086
Record name Benzyl 1-[2-(azepan-1-yl)ethyl]-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23271-63-8
Record name Amicibone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23271-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amicibone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023271638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 1-[2-(azepan-1-yl)ethyl]-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMICIBONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741ZW9MD1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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